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Compound of Interest

Compound Name: Methylphosphine

Cat. No.: B1207260

Introduction

Methylphosphine (CHsPH:z), with a molecular weight of 48.02 g/mol , is the simplest primary
alkylphosphine.[1][2] It serves as a fundamental compound in organophosphorus chemistry.
Understanding its structural and electronic properties is crucial for its application in synthesis,
catalysis, and materials science. This guide provides an in-depth overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
methylphosphine, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of methylphosphine by
providing information about the hydrogen, carbon, and phosphorus nuclei.
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Note: *H NMR data is based on values reported for the neat liquid[3]. 3P chemical shift is
referenced against an 85% H3POa4 standard[4][5]. Multiplicity and coupling are inferred from
first-order principles and reported data[3].

Experimental Protocol: NMR Spectroscopy

1.2.1. Sample Preparation (Critical) Methylphosphine is a pyrophoric gas, requiring handling
under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line
techniques.

o Asolution is prepared by bubbling methylphosphine gas through a degassed, deuterated
solvent (e.g., CDCIs, CesDs) in a high-quality NMR tube equipped with a J. Young valve or a
flame-sealable constriction.

e The concentration should be optimized for signal-to-noise without causing significant
pressure buildup.

1.2.2. Instrumentation & Acquisition
e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR: A standard one-pulse experiment is sufficient. Key parameters include an
appropriate spectral width, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5
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seconds.

e 13C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically run to simplify the
spectrum to a doublet (due to C-P coupling). Inverse-gated decoupling can be used for
accurate integration.

e 31p NMR: This nucleus is highly sensitive.[6] A one-pulse experiment, often with proton
decoupling, is standard.[6][7] If couplings to protons are desired, a proton-coupled spectrum
is acquired.[6] An external standard of 85% HsPOa4 is commonly used.[8]

Logical Flow of NMR Data Interpretation

The following diagram illustrates how different NMR experiments provide complementary
information to determine the structure of methylphosphine.
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Diagram 1: NMR Data Interconnectivity for Methylphosphine

Click to download full resolution via product page

Caption: Logical flow of NMR data for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the covalent bonds in methylphosphine,
providing a characteristic "fingerprint" of its functional groups.
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Approximate Frequency

Vibrational Mode Description

(cm~)
P-H Stretch 2300 - 2450 Symmetric & Asymmetric
C-H Stretch 2850 - 3000 Symmetric & Asymmetric
CHs Deformation 1400 - 1470 Asymmetric & Symmetric
PH2 Scissoring/Wagging 1000 - 1200 Bending motions
CHs Rocking 800 - 950 Rocking motion

Note: Frequencies are approximate values derived from general spectroscopic tables and
observations of similar phosphine compounds.[1]

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Due to its gaseous nature, the IR spectrum of methylphosphine is
best obtained in the gas phase.

o A specialized gas cell with NaCl or KBr windows (which are transparent to IR radiation) is
used.[9]

o The cell is first evacuated and then filled with a low pressure of methylphosphine gas.

 Instrumentation & Acquisition:

o

A Fourier Transform Infrared (FT-IR) spectrometer is used.[10]

[¢]

A background spectrum of the empty gas cell is recorded first.

o

The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or
32) to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented as percent transmittance versus wavenumber (cm~1).[11]

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of
methylphosphine, confirming its elemental composition.

Data Summary (Electron lonization)

m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment

48 100 [CHsPH2]* (Molecular lon)
47 85 [CH2PH:]*

46 40 [CH3PH]*

33 35 [PH2]*

31 25 [P]*+

Note: Data is based on the electron ionization mass spectrum available in the NIST WebBook.
[2][12] Relative intensities are approximate and can vary with instrument conditions.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Methylphosphine gas is introduced into the mass spectrometer's ion
source via a gas inlet system with a precision leak valve to control the flow rate.

e lonization: Electron lonization (El) is a common method. The sample is bombarded with
high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or similar detector records the abundance of each ion. The
resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

General Spectroscopic Workflow

The diagram below outlines a typical workflow for the comprehensive spectroscopic analysis of
a compound like methylphosphine.
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Diagram 2: General Spectroscopic Experimental Workflow
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Caption: A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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